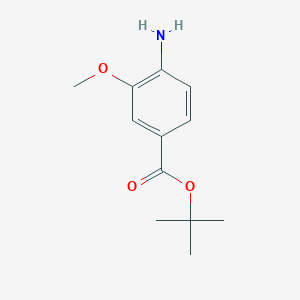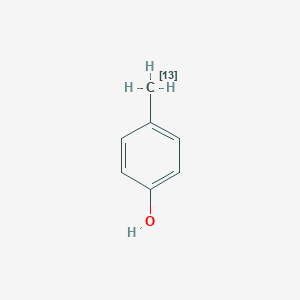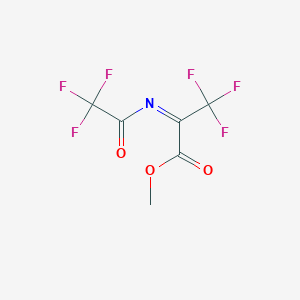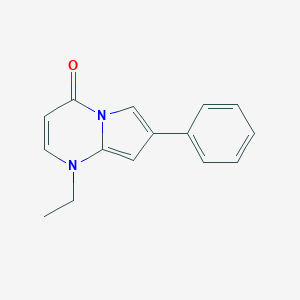
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, also known as PEP, is a heterocyclic compound that has attracted attention due to its potential as a pharmacological agent. PEP has been synthesized through various methods, and its mechanism of action has been studied in detail. Its biochemical and physiological effects have been investigated, and its advantages and limitations for lab experiments have been identified.
Mecanismo De Acción
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one is believed to act as a modulator of voltage-gated ion channels, particularly calcium channels. It has been shown to inhibit calcium influx in neurons, which may contribute to its analgesic and anticonvulsant effects. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been shown to modulate the release of inflammatory mediators, such as prostaglandins and cytokines, which may contribute to its anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been shown to have a variety of biochemical and physiological effects, including analgesic, anticonvulsant, anti-inflammatory, and antitumor effects. It has also been shown to modulate neurotransmitter release, including glutamate and GABA, which may contribute to its effects on pain and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has several advantages for lab experiments, including its high purity and stability. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one. One area of investigation is the development of more efficient synthesis methods, particularly those that can be scaled up for commercial production. Another area of investigation is the identification of more specific targets for 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one, which may lead to the development of more potent and selective pharmacological agents. Finally, the potential of 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one as an antitumor and antiviral agent warrants further investigation.
Métodos De Síntesis
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been synthesized through various methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or a primary amine. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. Both methods have been used to synthesize 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one with high yields and purity.
Aplicaciones Científicas De Investigación
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has been studied for its potential as a pharmacological agent, particularly as an analgesic and anti-inflammatory agent. It has been shown to have activity in animal models of pain and inflammation, and its mechanism of action has been investigated. 1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one has also been studied for its potential as an anticonvulsant, antitumor, and antiviral agent.
Propiedades
Número CAS |
112466-13-4 |
|---|---|
Nombre del producto |
1,4-Dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one |
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-ethyl-7-phenylpyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O/c1-2-16-9-8-15(18)17-11-13(10-14(16)17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |
Clave InChI |
XPOMIEQGRUAZPP-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3 |
SMILES canónico |
CCN1C=CC(=O)N2C1=CC(=C2)C3=CC=CC=C3 |
Otros números CAS |
112466-13-4 |
Sinónimos |
1,4-dihydro-1-ethyl-7-phenylpyrrol(1,2-a)-pyrimidine-4-one V33 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



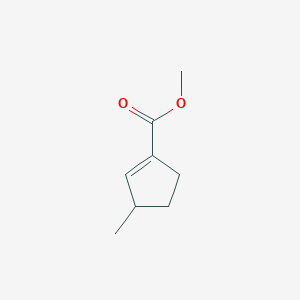
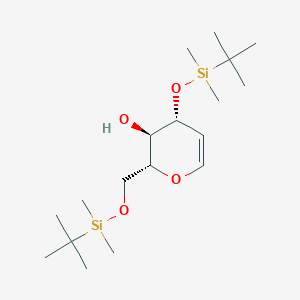
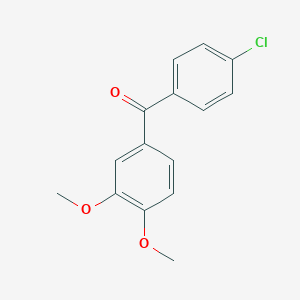
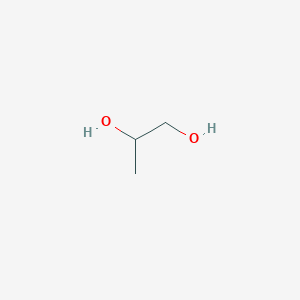
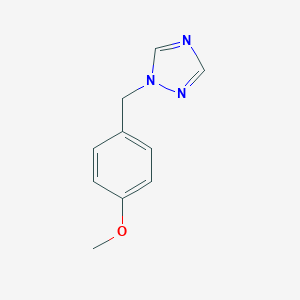
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
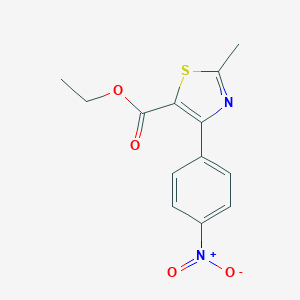
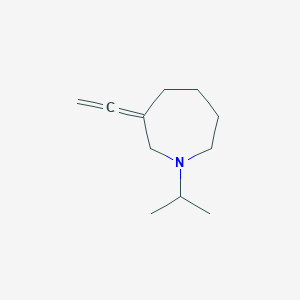
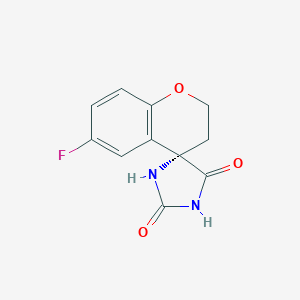
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
